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Compound of Interest

Compound Name: Aneratrigine hydrochloride

Cat. No.: B12369953 Get Quote

For Immediate Release

This document provides a comprehensive technical overview of Aneratrigine hydrochloride,

a potent and selective voltage-gated sodium channel Nav1.7 inhibitor. Aneratrigine
hydrochloride is under investigation as a non-opioid analgesic for the treatment of

neuropathic pain. This guide is intended for researchers, scientists, and drug development

professionals, offering an in-depth look at the compound's chemical structure, physicochemical

and pharmacological properties, and available experimental data.

Chemical Identity and Structure
Aneratrigine hydrochloride is the hydrochloride salt of Aneratrigine. Its chemical structure

and identity are detailed below.

Chemical Structure:

Caption: Chemical structure of Aneratrigine hydrochloride.
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Identifier Value

IUPAC Name

5-chloro-2-fluoro-4-((4-fluoro-2-(methyl(2-

(methylamino)ethyl)amino)phenyl)amino)-N-

(thiazol-4-yl)benzenesulfonamide hydrochloride

CAS Number 2097163-75-0

Molecular Formula C₁₉H₂₁Cl₂F₂N₅O₂S₂

Molecular Weight 524.43 g/mol

Physicochemical Properties
A summary of the known physicochemical properties of Aneratrigine and its salts is presented

below. It is important to note that detailed solubility and pKa data have been published for the

mesylate salt, which provides valuable insight into the behavior of the active moiety.
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Property Value Notes

Physical Form Solid [1]

Solubility (HCl salt) Soluble in DMSO. [2]

Solubility (Mesylate salt)

pH-dependent: 0.03 mg/mL at

pH 1.2; 5.22 mg/mL at pH 4.0;

0.71 mg/mL at pH 6.8.

Data for the mesylate salt,

indicating poor aqueous

solubility in acidic conditions.

pKa (Mesylate salt)
pKa₁ = 1.1, pKa₂ = 3.0, pKa₃ =

5.5 (acidic), pKa₄ = 8.7 (basic).

Predicted values for the

mesylate salt.

Log P (Mesylate salt) -0.54 (water, 37 °C)
Indicates high hydrophilicity of

the mesylate salt.

Log D (Mesylate salt) -0.76 to 0.83 (pH 1 to 12)

Demonstrates limited

membrane permeability of the

mesylate salt across a wide pH

range.

Storage and Stability

Store at -20°C for long-term.

Stable under recommended

storage conditions.

General recommendation for

the hydrochloride salt from

suppliers. Formulation studies

of the mesylate salt highlighted

stability challenges with certain

excipients under heat and

moisture stress.

Pharmacological Profile
Aneratrigine is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1]

[3][4] This channel is a genetically validated target for pain, as loss-of-function mutations in the

SCN9A gene (which encodes Nav1.7) lead to congenital insensitivity to pain, while gain-of-

function mutations result in severe pain syndromes. By inhibiting Nav1.7, Aneratrigine is being

investigated for its potential to treat various neuropathic pain conditions.

Mechanism of Action
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The primary mechanism of action of Aneratrigine is the inhibition of the Nav1.7 sodium

channel, which is predominantly expressed in peripheral sensory neurons. By blocking the

influx of sodium ions through this channel, Aneratrigine reduces the excitability of these

neurons and thereby dampens the transmission of pain signals.

Painful Stimulus Nociceptor Activation

Nav1.7 Channel Opening Na+ Influx Membrane Depolarization Action Potential Generation Pain Signal to CNS
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Caption: Proposed mechanism of action of Aneratrigine hydrochloride.

Selectivity
While specific IC₅₀ values for Aneratrigine hydrochloride against a full panel of sodium

channel subtypes are not publicly available, its development is focused on achieving high

selectivity for Nav1.7 over other isoforms (e.g., Nav1.5 in cardiac tissue and other Nav

channels in the central nervous system) to minimize off-target side effects.

Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for Aneratrigine hydrochloride in

preclinical models and humans are not extensively published in the public domain. Formulation

studies of the mesylate salt were conducted to improve its oral bioavailability, which was limited

by poor aqueous solubility in acidic conditions.

Synthesis and Analysis
Detailed synthetic routes and analytical methods for Aneratrigine hydrochloride are typically

proprietary information. However, the general synthesis of related sulfonamide-based Nav1.7

inhibitors often involves multi-step organic chemistry procedures. Analytical characterization

would likely involve techniques such as:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and

quantification.

Mass Spectrometry (MS): For structural confirmation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

X-Ray Crystallography: To determine the solid-state structure.

Experimental Protocols
Specific experimental protocols for the synthesis and biological evaluation of Aneratrigine
hydrochloride are not publicly available. However, a general workflow for evaluating a novel

Nav1.7 inhibitor is outlined below.
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Caption: General experimental workflow for a novel Nav1.7 inhibitor.
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Biological Activities and Therapeutic Potential
Aneratrigine hydrochloride's primary biological activity is the inhibition of the Nav1.7 sodium

channel, which is critical for pain signaling. This targeted action presents a promising

therapeutic approach for various neuropathic pain conditions, which are often poorly managed

by existing therapies. The development of a selective, non-opioid analgesic like Aneratrigine
hydrochloride could offer a significant advancement in pain management, potentially providing

effective pain relief without the adverse effects and addiction potential associated with opioids.

Conclusion
Aneratrigine hydrochloride is a promising Nav1.7 inhibitor with the potential to be a novel

non-opioid treatment for neuropathic pain. Its development highlights the importance of

targeting genetically validated pain pathways. Further disclosure of preclinical and clinical data

will be crucial to fully understand its therapeutic potential and safety profile. This technical

guide provides a summary of the currently available information to aid researchers and

developers in the field of pain therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

3. Aneratrigine | Sodium Channel inhibitor | Probechem Biochemicals [probechem.com]

4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

To cite this document: BenchChem. [Aneratrigine Hydrochloride: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369953#chemical-structure-and-properties-of-
aneratrigine-hydrochloride]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12369953?utm_src=pdf-body
https://www.benchchem.com/product/b12369953?utm_src=pdf-body
https://www.benchchem.com/product/b12369953?utm_src=pdf-body
https://www.benchchem.com/product/b12369953?utm_src=pdf-body
https://www.benchchem.com/product/b12369953?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/aneratrigine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9384491/
https://www.probechem.com/products_Aneratrigine.html
https://openresearch-repository.anu.edu.au/server/api/core/bitstreams/fccf061f-38e4-4370-ac86-e623e773074d/content
https://www.benchchem.com/product/b12369953#chemical-structure-and-properties-of-aneratrigine-hydrochloride
https://www.benchchem.com/product/b12369953#chemical-structure-and-properties-of-aneratrigine-hydrochloride
https://www.benchchem.com/product/b12369953#chemical-structure-and-properties-of-aneratrigine-hydrochloride
https://www.benchchem.com/product/b12369953#chemical-structure-and-properties-of-aneratrigine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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